molecular formula C16H22N2O3S B2854473 Ethyl 4-(2-(p-tolylthio)acetyl)piperazine-1-carboxylate CAS No. 358755-58-5

Ethyl 4-(2-(p-tolylthio)acetyl)piperazine-1-carboxylate

Cat. No.: B2854473
CAS No.: 358755-58-5
M. Wt: 322.42
InChI Key: FKODBKCEBXTVSJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(p-tolylthio)acetyl)piperazine-1-carboxylate is a piperazine-based compound featuring a thioether-linked p-tolyl group and an acetyl spacer. This compound’s structure aligns with derivatives explored for pharmaceutical applications, particularly in antimicrobial, antiproliferative, or enzyme inhibition studies .

Properties

IUPAC Name

ethyl 4-[2-(4-methylphenyl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-3-21-16(20)18-10-8-17(9-11-18)15(19)12-22-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKODBKCEBXTVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(p-tolylthio)acetyl)piperazine-1-carboxylate typically involves the reaction of p-tolylthiol with ethyl 4-acetylpiperazine-1-carboxylate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(p-tolylthio)acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles like alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(2-(p-tolylthio)acetyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(p-tolylthio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various biological receptors, leading to modulation of their activity . The thioether group may also play a role in the compound’s biological activity by undergoing metabolic transformations .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The p-tolylthio group distinguishes this compound from analogs with alternative substituents:

Compound Name Substituent Key Properties
Ethyl 4-(2-(p-tolylthio)acetyl)piperazine-1-carboxylate (Target) p-Tolylthioacetyl High lipophilicity (logP ~3.5*); electron-donating methyl enhances stability
Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate Pyridazine-thioacetyl Increased aromaticity; lower solubility due to planar pyridazine ring
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate Oxadiazole-sulfanylacetyl Electron-withdrawing oxadiazole reduces logP (~2.8*); potential H-bonding
Ethyl 4-(2-(3-chloro-4-methoxy-N-methylphenylsulfonamido)acetyl)piperazine-1-carboxylate Sulfonamide-acetyl Higher polarity (logP ~2.0*); improved aqueous solubility

*Estimated based on substituent contributions.

Key Insights :

  • The p-tolylthio group in the target compound enhances lipophilicity compared to sulfonamide derivatives (e.g., ), which are more polar due to strong electron-withdrawing effects .
  • Heterocyclic substituents (e.g., pyridazine in , oxadiazole in ) reduce solubility but may improve target binding via π-π stacking.

Key Insights :

  • Yields vary significantly based on substituent reactivity. For example, indole-containing derivatives (e.g., ) achieve high yields (94%) due to efficient cyclization, while diazoacetyl derivatives () require stringent conditions, resulting in lower yields (34–63%).
  • The target compound’s synthesis likely mirrors thiol-acylation protocols (e.g., ), with moderate yields (~60–70%).

Key Insights :

  • Isatin-derived analogs () demonstrate antiproliferative activity, suggesting the target compound could be explored in cancer research.

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